2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Overview
Description
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide, also known as 2-AAT, is a small molecule compound containing a sulfur atom and an acetohydrazide group. This compound has been studied for its potential applications in scientific research, due to its unique properties and structure. In particular, its ability to interact with other molecules, its biochemical and physiological effects, and its potential for use in lab experiments have made it an interesting target for research.
Scientific Research Applications
Antiviral and Anti-Infective Agents
The core structure of 1,2,4-triazolethiones , to which our compound belongs, has been identified as a potential scaffold for antiviral and anti-infective drugs . These compounds have shown promise against a variety of DNA and RNA viruses, including those responsible for respiratory syncytial virus (RSV) infection, hepatitis C, and other viral infections like West Nile virus and dengue fever . The specific modifications in our compound could be explored for enhanced activity against these viruses.
Chemotherapeutic Effects on Cancer
Mercapto-substituted 1,2,4-triazoles, which are structurally related to our compound, have demonstrated chemopreventive and chemotherapeutic effects on cancer . The presence of the allyl group and the naphthyloxy moiety in our compound could be investigated for targeted cancer therapies, potentially leading to the development of new anticancer drugs.
Synthesis of Biologically Active Moieties
The 1,2,4-triazole ring system is a basic nucleus for different heterocyclic compounds with various biological applications in medicine . Our compound could serve as a precursor for synthesizing a wide range of biologically active moieties, which can be further developed into therapeutic agents.
Drug Target Studies
The viral enzymes reverse transcriptase (RT), integrase (IN), and protease (PR) are all good drug targets for HIV-1 infections . Compounds similar to 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide have been proven effective in treating HIV-1 by inhibiting these enzymes . Further research could explore the efficacy of our compound in this context.
properties
IUPAC Name |
2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-9-23-16(21-22-18(23)26-12-17(24)20-19)11-25-15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10H,1,9,11-12,19H2,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARLGVTDQVIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.